molecular formula C16H15ClINOS B4070041 2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide

2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide

Cat. No. B4070041
M. Wt: 431.7 g/mol
InChI Key: YVEIRUDVOKLCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide, also known as CPIP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is involved in the transmission of pain and inflammation, and its inhibition by CPIP has potential therapeutic applications in the treatment of pain and inflammatory disorders.

Mechanism of Action

2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region and blocking the influx of calcium ions. This inhibition of TRPV1-mediated calcium influx leads to a reduction in the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), and a decrease in the activation of nociceptive neurons, which results in the attenuation of pain and inflammation.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have a good safety profile and to be well-tolerated in animals. However, the long-term effects of 2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide on TRPV1 function and expression are not yet fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide in lab experiments include its high potency and selectivity for TRPV1, its well-established mechanism of action, and its ability to attenuate pain and inflammation in animal models. However, the limitations of using 2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide include its potential off-target effects, its limited solubility in aqueous solutions, and the need for caution in interpreting results obtained using 2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide due to the complex role of TRPV1 in pain and inflammation.

Future Directions

For research on 2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide include the development of more potent and selective TRPV1 inhibitors with improved pharmacokinetic properties, the investigation of the long-term effects of TRPV1 inhibition on pain and inflammation, and the exploration of the potential therapeutic applications of TRPV1 inhibitors in the treatment of various pain and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the analgesic and anti-inflammatory effects of 2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide and to identify potential biomarkers for predicting the response to TRPV1 inhibitors in clinical settings.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide has been extensively used in scientific research to investigate the role of TRPV1 in pain and inflammation. It has been shown to inhibit TRPV1-mediated calcium influx in vitro and to attenuate pain and inflammation in animal models of various pain conditions, including inflammatory pain, neuropathic pain, and cancer pain. 2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide has also been used to study the pharmacology of TRPV1 and to identify novel TRPV1 inhibitors with potential therapeutic applications.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-iodo-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINOS/c1-10-9-13(18)5-8-15(10)19-16(20)11(2)21-14-6-3-12(17)4-7-14/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEIRUDVOKLCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C(C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(4-iodo-2-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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